Calculated pKa Reduction of 4,4-Difluoropiperidine Scaffold vs. Non-Fluorinated Piperidine
In a chemoinformatic analysis of a fluorinated piperidine library, the 4,4-difluoropiperidine scaffold (structurally corresponding to the core of the target compound) exhibited a calculated pKa of approximately 5.8 ± 0.3, compared to approximately 8.3 ± 0.3 for the non-fluorinated piperidine reference scaffold. This represents a pKa reduction of ~2.5 log units attributable to the inductive electron-withdrawing effect of the two fluorine atoms at the 4-position [1]. The target compound incorporates this exact 4,4-difluoro core; its predicted basicity is therefore substantially lower than its non-fluorinated analog 1-(4-propylbenzoyl)piperidine, though the N-aroyl substituent may exert an additional modest pKa-lowering effect.
| Evidence Dimension | Calculated pKa of the piperidine nitrogen (a measure of basicity influencing hERG affinity and membrane permeability) |
|---|---|
| Target Compound Data | Calculated pKa ≈ 5.8 ± 0.3 for the 4,4-difluoropiperidine core scaffold |
| Comparator Or Baseline | Calculated pKa ≈ 8.3 ± 0.3 for the non-fluorinated piperidine reference scaffold |
| Quantified Difference | ΔpKa ≈ −2.5 log units (approximately 300-fold decrease in basicity) |
| Conditions | pKa calculated using MoKa software (Molecular Discovery) on a library of 16 fluorinated piperidine derivatives; values represent the basic tertiary amine center |
Why This Matters
A pKa shift of this magnitude directly impacts the protonation state at physiological pH (7.4), influencing both target binding interactions and hERG channel off-target liability, and constitutes a decision-critical differentiation for fragment library selection.
- [1] Le Roch, M.; Renault, J.; Argouarch, G.; Lenci, E.; Trabocchi, A.; Roisnel, T.; Gouault, N.; Lalli, C. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. J. Org. Chem. 2024, 89 (7), 4932–4946. View Source
